(3E)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide
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Overview
Description
(3E)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with various functional groups attached, including hydroxy, methoxy, and formamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE typically involves multiple steps:
Formation of the Butanamide Backbone: The initial step involves the formation of the butanamide backbone through a condensation reaction between a butanoic acid derivative and an amine.
Introduction of Functional Groups: The hydroxy, methoxy, and formamido groups are introduced through various substitution reactions. For example, the hydroxy group can be introduced via a hydroxylation reaction, while the methoxy group can be introduced via a methylation reaction.
Final Assembly: The final step involves the coupling of the functionalized butanamide with the appropriate aromatic compounds to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The formamido group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of hydroxy and formamido groups suggests that it could interact with biological molecules such as proteins and nucleic acids.
Medicine
The compound may have potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features suggest that it could be a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, it could be incorporated into polymers or used as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3E)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and formamido groups could form hydrogen bonds with target molecules, while the methoxy group could influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)PROPIONAMIDE: Similar structure but with a propionamide backbone.
(3E)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)PENTANAMIDE: Similar structure but with a pentanamide backbone.
Uniqueness
The uniqueness of (3E)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE lies in its specific combination of functional groups and the length of its carbon chain. This combination may confer unique chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C20H23N3O4 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-[4-(2-methoxy-5-methylanilino)-4-oxobutan-2-ylidene]amino]-3-methylbenzamide |
InChI |
InChI=1S/C20H23N3O4/c1-12-8-9-17(27-4)16(10-12)21-18(24)11-14(3)22-23-20(26)15-7-5-6-13(2)19(15)25/h5-10,25H,11H2,1-4H3,(H,21,24)(H,23,26)/b22-14+ |
InChI Key |
NFPSARGJJDJLPL-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)C2=CC=CC(=C2O)C)/C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)C2=CC=CC(=C2O)C)C |
Origin of Product |
United States |
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